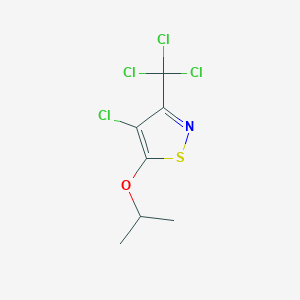
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methylethoxy group, and a trichloromethyl group attached to the isothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves several steps. One common method includes the reaction of 4-chloro-3-(trichloromethyl)isothiazole with isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- can be compared with other isothiazole derivatives, such as:
Isothiazole, 4-chloro-3-(trichloromethyl)-: Lacks the methylethoxy group, leading to different chemical properties and reactivity.
Isothiazole, 5-(1-methylethoxy)-3-(trichloromethyl)-: Lacks the chloro group, affecting its substitution reactions.
Isothiazole, 4-chloro-5-(1-methylethoxy)-: Lacks the trichloromethyl group, impacting its oxidation and reduction reactions
特性
CAS番号 |
131947-11-0 |
|---|---|
分子式 |
C7H7Cl4NOS |
分子量 |
295.0 g/mol |
IUPAC名 |
4-chloro-5-propan-2-yloxy-3-(trichloromethyl)-1,2-thiazole |
InChI |
InChI=1S/C7H7Cl4NOS/c1-3(2)13-6-4(8)5(12-14-6)7(9,10)11/h3H,1-2H3 |
InChIキー |
VZLRDGKZPROSFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=NS1)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


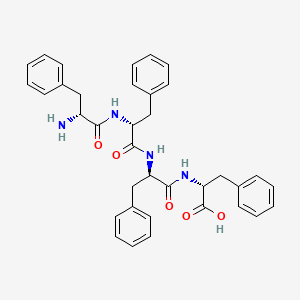
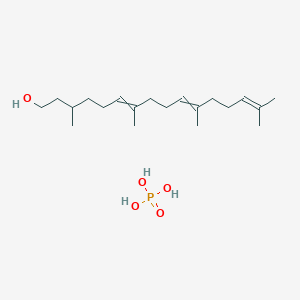
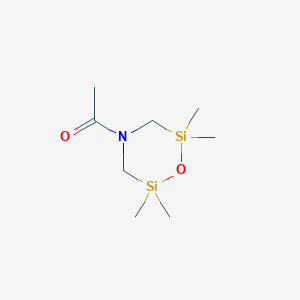
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
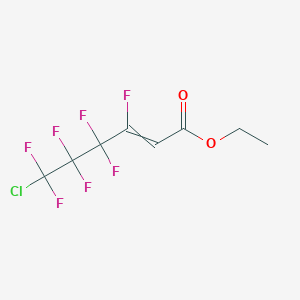
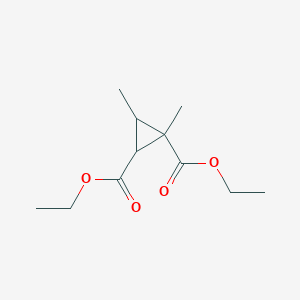

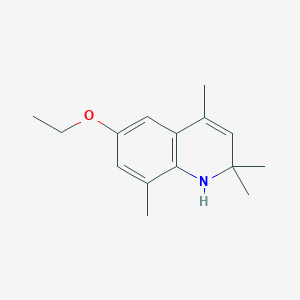
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
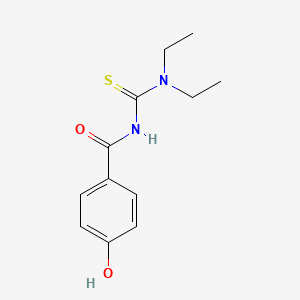
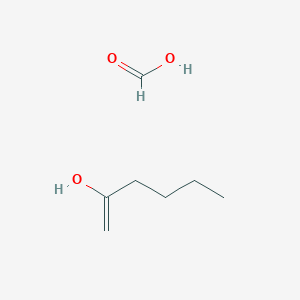

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
